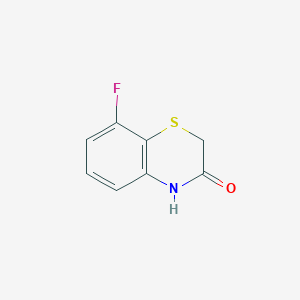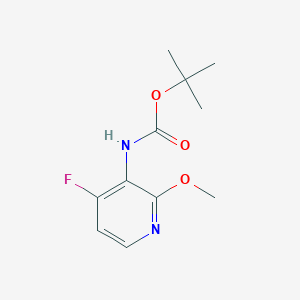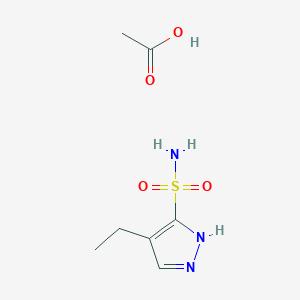
(2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring substituted with methoxy and methoxycarbonyl groups, and two benzoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate typically involves multiple steps, starting from simpler organic molecules One common method involves the protection of hydroxyl groups, followed by the formation of the tetrahydrofuran ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently. The scalability of the synthesis process is crucial for industrial applications, requiring thorough optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ester groups to alcohols.
Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Diacetate
- (2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dipropionate
Uniqueness
Compared to similar compounds, (2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate has unique properties due to the presence of benzoate groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C21H20O8 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
methyl (2S,3S,4R,5R)-3,4-dibenzoyloxy-5-methoxyoxolane-2-carboxylate |
InChI |
InChI=1S/C21H20O8/c1-25-20(24)16-15(27-18(22)13-9-5-3-6-10-13)17(21(26-2)29-16)28-19(23)14-11-7-4-8-12-14/h3-12,15-17,21H,1-2H3/t15-,16+,17-,21-/m1/s1 |
InChI-Schlüssel |
IJJCZBRUPAHZQU-KYFSNAEOSA-N |
Isomerische SMILES |
CO[C@H]1[C@@H]([C@@H]([C@H](O1)C(=O)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1C(C(C(O1)C(=O)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13909990.png)


![4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13909997.png)
![3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13910009.png)





![N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13910045.png)



